CS-834 falls under the category of beta-lactam antibiotics, specifically within the carbapenem subclass. Carbapenems are known for their broad-spectrum activity and resistance to many beta-lactamases, making them critical in treating multi-drug resistant infections. CS-834 is characterized as a 1 beta-methylcarbapenem derivative, which enhances its stability and efficacy .
The synthesis of CS-834 has been explored through various methods, emphasizing efficiency and yield. A notable approach involves the use of phosphorus ylide in an intramolecular Wittig-type reaction, which facilitates cyclization to form the core structure of the compound. This method has been reported to yield CS-834 in a relatively short number of steps, making it advantageous for large-scale production .
Key steps in the synthesis include:
CS-834 possesses a complex molecular structure that contributes to its biological activity. The compound's structure can be described as follows:
The stereochemistry of CS-834 is also significant, with specific configurations at various chiral centers contributing to its pharmacological profile .
CS-834 undergoes several chemical reactions that are pivotal for its activity and stability:
These reactions underscore the importance of both the prodrug nature of CS-834 and its metabolic conversion to exert therapeutic effects .
The mechanism of action for CS-834 primarily involves its interaction with bacterial cell wall synthesis processes. Upon administration, CS-834 is converted into R-95867 through hydrolysis:
CS-834 exhibits several notable physical and chemical properties:
These properties are crucial for developing effective pharmaceutical formulations and ensuring bioavailability upon oral administration .
CS-834 holds significant promise in clinical applications due to its antibacterial properties:
The ongoing clinical trials will further elucidate its efficacy and safety profile in human subjects, potentially leading to its approval for widespread clinical use .
The "golden era" of antibiotic discovery (1940-1962) yielded most major antibiotic classes, including parenteral carbapenems like imipenem-cilastatin and meropenem [7]. These agents represented a therapeutic advance due to their exceptional β-lactamase stability and broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. However, their clinical utility was intrinsically constrained by a critical limitation: the lack of oral bioavailability. This necessitated intravenous administration in hospital settings, creating significant barriers for outpatient therapy, extended treatment courses, and healthcare resource utilization [1] [8].
The chemical instability of traditional carbapenems in the acidic gastric environment further complicated oral formulation development. Consequently, despite their potent antibacterial properties, first-generation carbapenems remained confined to institutional use for severe infections. This therapeutic gap persisted even as expanded-spectrum cephalosporins (e.g., cefpodoxime, cefdinir) became available in oral formulations, despite their increasing vulnerability to hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs) [1] [3]. The development of CS-834 by Sankyo Co., Ltd. specifically targeted this unmet medical need – creating a carbapenem suitable for oral delivery to bridge the spectrum stability gap in the outpatient setting.
Table 1: Evolution of Carbapenem Therapeutics
Generation | Representative Agents | Administration | Key Limitation Addressed by CS-834 |
---|---|---|---|
First (1980s) | Imipenem, Meropenem | Intravenous only | Lack of oral bioavailability; confined to hospital use |
Oral Prodrug (1990s) | CS-834 (R-95867 prodrug) | Oral | Enables outpatient therapy for resistant pathogens |
By the mid-1990s, ESBL-producing Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, emerged as a global crisis. Latin America reported alarmingly high rates, with ESBL phenotypes detected in 32% of E. coli and 58% of K. pneumoniae isolates, significantly exceeding prevalence in Europe and North America [2] [5]. These enzymes (predominantly CTX-M, TEM, and SHV variants) hydrolyze third- and fourth-generation cephalosporins (e.g., cefotaxime, ceftazidime, cefepime) and monobactams (aztreonam), rendering them ineffective [2] [8]. Crucially, ESBL-producing strains often exhibited co-resistance to fluoroquinolones, aminoglycosides, and trimethoprim-sulfamethoxazole, drastically limiting therapeutic options [4] [8].
CS-834's active metabolite, R-95867, demonstrated potent activity against ESBL-producing Enterobacteriaceae. In vitro studies revealed MIC₉₀ values of ≤1.0 μg/ml against most members of the family, including problematic strains like E. coli and K. pneumoniae [1] [3]. This superiority stemmed from R-95867's:
Table 2: Comparative In Vitro Activity (MIC₉₀ μg/ml) Against Key ESBL Producers
Organism | R-95867 (CS-834 Active) | Cefpodoxime | Cefdinir | Cefditoren | Imipenem |
---|---|---|---|---|---|
E. coli (ESBL+) | ≤0.06 - 0.5 | ≥16 | ≥16 | ≥16 | 0.25 - 0.5 |
K. pneumoniae (ESBL+) | 0.12 - 1.0 | ≥16 | ≥16 | ≥16 | 0.5 - 1.0 |
Penicillin-R S. pneumoniae | 0.025 - 0.78 | 1.0 - 4.0 | 1.0 - 2.0 | 0.5 - 1.0 | 0.03 - 0.12 |
Table 3: ESBL Prevalence in Latin America Highlighting Therapeutic Need
Country/Region | ESBL Prevalence in E. coli (%) | ESBL Prevalence in K. pneumoniae (%) | Source (Time Period) |
---|---|---|---|
Latin America (Regional Avg.) | 11-25 | 45-53 | [2] (2005-2013) |
Brazil (Single Center) | 7.3 | 61.7 | [5] (2004-2009) |
Guatemala/Honduras/Mexico | High (Specific rates variable) | High (Specific rates variable) | [2] (2005-2013) |
The development of CS-834 as an oral prodrug ester (chemically identified as (+)-[pivaloyloxymethyl-(4R,5S,6S)-6- [(R)-1-hydroxyethyl]-4-methyl-7-oxo-3[[(R)-5-oxopyrrolidin-3-yl]-thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate]) addressed fundamental limitations inherent to parenteral carbapenem therapy [1] [3]. Its design conferred critical advantages:
Table 4: Strategic Advantages of Oral Carbapenems like CS-834 vs. Parenteral Carbapenems
Feature | Parenteral Carbapenems (e.g., Imipenem) | Oral Carbapenem (CS-834) | Strategic Advantage |
---|---|---|---|
Administration Route | Intravenous (IV) | Oral | Enables outpatient/sequential therapy; avoids IV access complications |
Primary Use Setting | Hospital/institutional | Hospital & Outpatient | Expands treatment site; facilitates early discharge; manages CA-R infections |
Tissue Penetration (Lung Example) | Good | High (Often > Serum levels) | Potentially superior efficacy in respiratory infections |
Healthcare Resource Use | High (Infrastructure, nursing time) | Lower | Reduces hospitalization costs and burden |
Patient Convenience/Adherence | Low | Higher | Improves treatment completion and outcomes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7